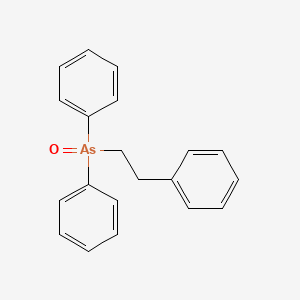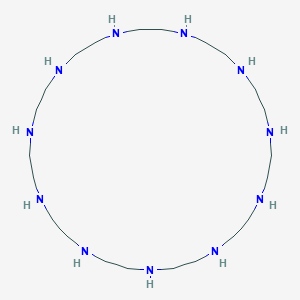
Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of an arsenic atom bonded to two phenyl groups, one 2-phenylethyl group, and an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane typically involves the reaction of diphenylarsinic acid with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert it back to arsenic(III) derivatives.
Substitution: The phenyl and 2-phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds with different functional groups, which can be further utilized in research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This property is being explored for its potential therapeutic applications, especially in targeting cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylarsinic acid: Similar structure but lacks the 2-phenylethyl group.
Triphenylarsine oxide: Contains three phenyl groups instead of two phenyl and one 2-phenylethyl group.
Phenylarsine oxide: Contains only one phenyl group and lacks the 2-phenylethyl group.
Uniqueness
Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane is unique due to the presence of both phenyl and 2-phenylethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering versatility in chemical synthesis and potential biological activity.
Eigenschaften
CAS-Nummer |
61025-02-3 |
|---|---|
Molekularformel |
C20H19AsO |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
2-diphenylarsorylethylbenzene |
InChI |
InChI=1S/C20H19AsO/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15H,16-17H2 |
InChI-Schlüssel |
MKPUASOKUSOQKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)


![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)


![Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14600726.png)
![1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14600732.png)
